molecular formula C10H20N2 B1417776 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine CAS No. 1154550-36-3

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Cat. No.: B1417776
CAS No.: 1154550-36-3
M. Wt: 168.28 g/mol
InChI Key: PAGWRPSCTUYREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a 3-methylbut-2-en-1-yl group at the nitrogen atom and an amine group at the 4-position

Preparation Methods

The synthesis of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine with 3-methylbut-2-en-1-yl halide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted amine products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with amine receptors in the nervous system, affecting neurotransmitter release and signaling.

Comparison with Similar Compounds

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(3-methylbut-2-enyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWRPSCTUYREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
Reactant of Route 6
1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.